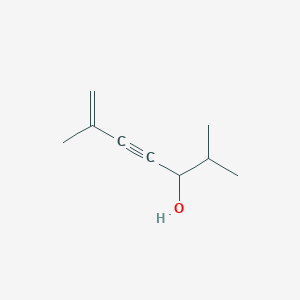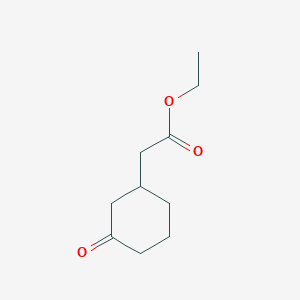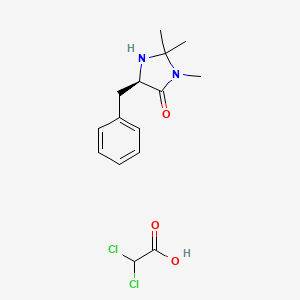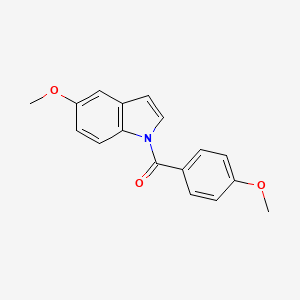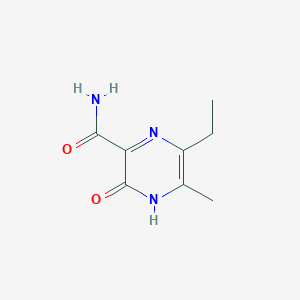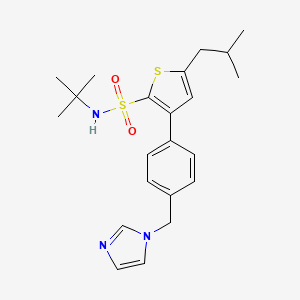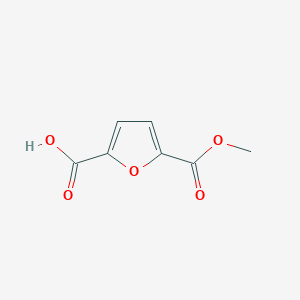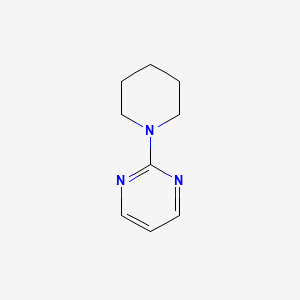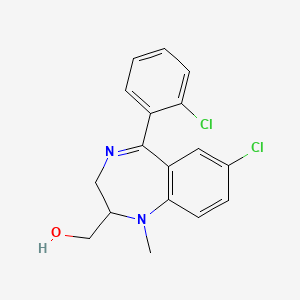
Tuclazepam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuclazepam is a compound belonging to the benzodiazepine class of drugs. It is primarily known for its sedative and anxiolytic properties. The chemical structure of this compound includes a benzodiazepine core with a chlorophenyl group, making it effective in modulating the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuclazepam involves several key steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzodiazepine core.
Final Modifications:
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to maintain consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanol group attached to the benzodiazepine core.
Reduction: The compound can also be reduced under specific conditions to modify its pharmacological properties.
Substitution: Various substitution reactions can be performed on the chlorophenyl group to create derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles.
科学的研究の応用
Tuclazepam has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: Researchers use this compound to study its effects on the central nervous system and its interaction with neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用機序
Tuclazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission, leading to its sedative, anxiolytic, and muscle relaxant properties . The molecular targets include the GABA_A receptor subunits, which are critical for its pharmacological effects.
Similar Compounds:
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant properties, it also acts on the GABA_A receptor.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a unique set of pharmacological effects. Its chlorophenyl group and specific substitutions on the benzodiazepine core differentiate it from other benzodiazepines, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
51037-88-8 |
|---|---|
分子式 |
C17H16Cl2N2O |
分子量 |
335.2 g/mol |
IUPAC名 |
[7-chloro-5-(2-chlorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methanol |
InChI |
InChI=1S/C17H16Cl2N2O/c1-21-12(10-22)9-20-17(13-4-2-3-5-15(13)19)14-8-11(18)6-7-16(14)21/h2-8,12,22H,9-10H2,1H3 |
InChIキー |
OOESZOOEEZGPST-UHFFFAOYSA-N |
SMILES |
CN1C(CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl)CO |
正規SMILES |
CN1C(CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




